Dihidropiridine

Dihydropyridines are a class of organic compounds that contain a dihydropyrrole ring system, typically derived from pyridine. These compounds have been widely studied due to their versatile applications in various fields, including pharmaceuticals and materials science. In the pharmaceutical industry, dihydropyridines are particularly well-known for their use as calcium channel blockers, which are effective in treating cardiovascular diseases such as hypertension and angina. Structurally, these molecules often possess substituents that can influence their pharmacological properties, allowing for the development of drugs with specific therapeutic profiles. Additionally, some dihydropyridine derivatives exhibit potential as ligands or building blocks in the synthesis of advanced materials, showcasing their broad applicability across different scientific domains.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

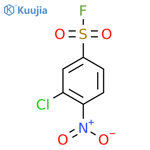

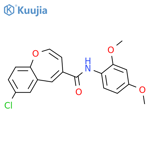

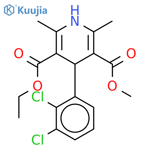

|

5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | 74936-72-4 | C16H16N2O6 |

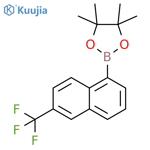

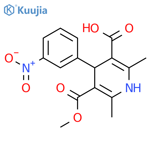

|

Nifedipine | 21829-25-4 | C17H18N2O6 |

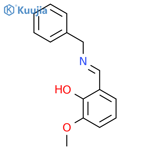

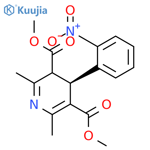

|

Nimodipine | 66085-59-4 | C21H26N2O7 |

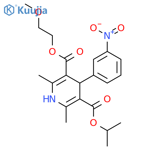

|

Felodipine | 72509-76-3 | C18H19Cl2NO4 |

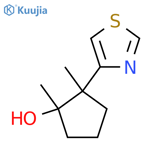

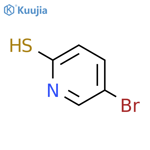

|

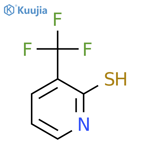

5-Bromopyridine-2-thiol | 56673-34-8 | C5H4BrNS |

|

Amlodipine maleate | 88150-47-4 | C24H29ClN2O9 |

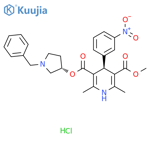

|

Barnidipine hydrochloride | 104757-53-1 | C27H30ClN3O6 |

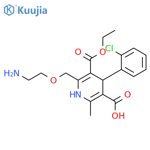

|

3-O-Desmethyl Amlodipine | 113994-37-9 | C19H23ClN2O5 |

|

3-(Trifluoromethyl)pyridine-2-thiol | 104040-74-6 | C6H4F3NS |

|

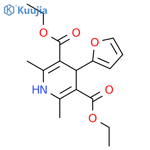

3,5-diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 23118-56-1 | C17H21NO5 |

Letteratura correlata

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

Fornitori consigliati

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati